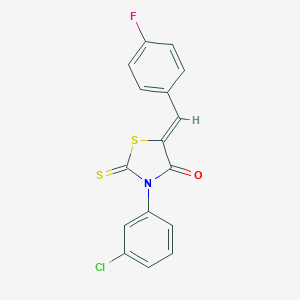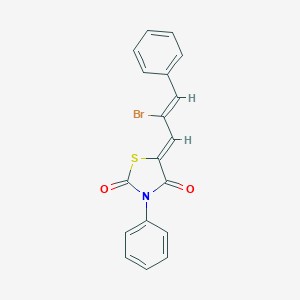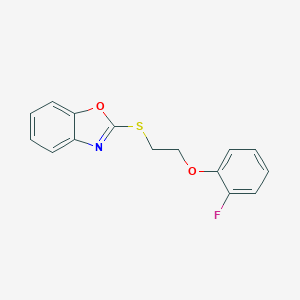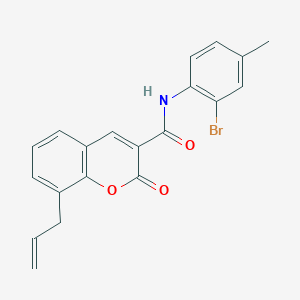
8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have shown promising results in various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Synthetic Protocols and Reactivity
Synthetic Approaches to Chromene Derivatives
Chromene derivatives, such as "6H-benzo[c]chromen-6-ones," are core structures in various secondary metabolites with significant pharmacological importance. Synthetic methodologies for these compounds involve Suzuki coupling reactions, lactonization, and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), showcasing the versatility and significance of chromene structures in medicinal chemistry (Mazimba, 2016).
Mechanistic Insights
Functionalization of Saturated C-H Bonds
The study of metalloporphyrin-catalyzed functionalization of saturated C-H bonds, including C-O, C-N, and C-C bond formation, provides insights into the mechanistic aspects of chemical transformations relevant to the structural manipulation of complex molecules like chromene derivatives. These reactions demonstrate high selectivity and efficiency, contributing to the synthetic toolbox for modifying core structures in medicinal chemistry (Che et al., 2011).
Biological Activity and Application
Antibacterial Activity of Aryl Sulfonamides with Heterocyclic Moieties
Aryl sulfonamides containing thiophene or chromene moieties have shown promising antibacterial activity. Such compounds highlight the importance of heterocyclic moieties in developing potential antibacterial agents, suggesting a possible area of application for structurally related compounds like "8-allyl-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide" in addressing microbial resistance (Rathore et al., 2021).
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-3-5-13-6-4-7-14-11-15(20(24)25-18(13)14)19(23)22-17-9-8-12(2)10-16(17)21/h3-4,6-11H,1,5H2,2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARYDPNTCFKVJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(4-Bromophenyl)-2-furyl]methylene}-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403591.png)
![5-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403593.png)
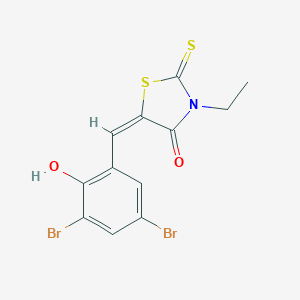
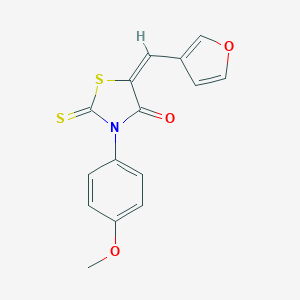
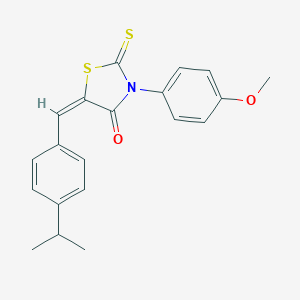
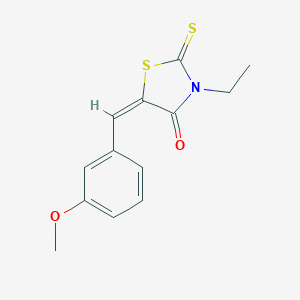
![(5E)-2-anilino-5-[(2,4-dimethylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B403604.png)
![(5E)-2-anilino-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B403605.png)
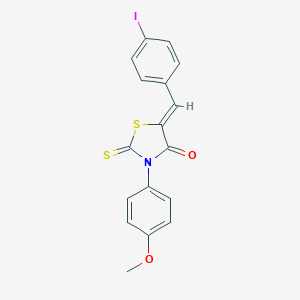
![2-Methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B403608.png)
![(5Z)-3-methyl-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B403609.png)
